![molecular formula C15H23NO5S B15166702 Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]- CAS No. 646517-58-0](/img/structure/B15166702.png)
Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]- is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a glycine moiety linked to a thienyl group through an acetyl linkage. The compound’s structure imparts specific chemical and physical properties that make it of interest in various scientific fields.
Preparation Methods
The synthesis of Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]- typically involves the reaction of glycine with a thienyl derivative under specific conditions. The synthetic route may include steps such as esterification, acetylation, and subsequent purification processes. Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of its interactions with biological targets.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]- exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
When compared to similar compounds, Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]- stands out due to its unique thienyl group and acetyl linkage. Similar compounds include:
Glycine derivatives: These compounds share the glycine moiety but differ in their substituents.
Thienyl derivatives: These compounds contain the thienyl group but may have different functional groups attached.
The uniqueness of Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
646517-58-0 |
|---|---|
Molecular Formula |
C15H23NO5S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-[[2-(2-hexyl-2-methyl-5-oxothiophen-3-yl)oxyacetyl]amino]acetic acid |
InChI |
InChI=1S/C15H23NO5S/c1-3-4-5-6-7-15(2)11(8-14(20)22-15)21-10-12(17)16-9-13(18)19/h8H,3-7,9-10H2,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
YOTDGDXSQGOHOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C(=CC(=O)S1)OCC(=O)NCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one](/img/structure/B15166628.png)

![4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine](/img/structure/B15166643.png)
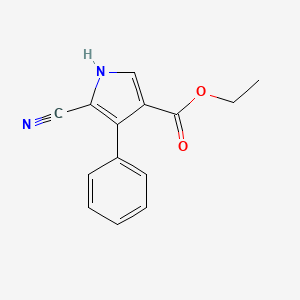
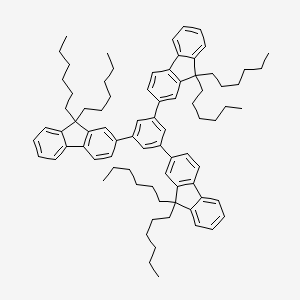
![3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B15166670.png)
![4-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B15166675.png)
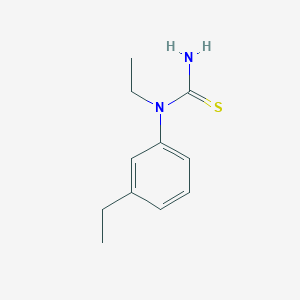
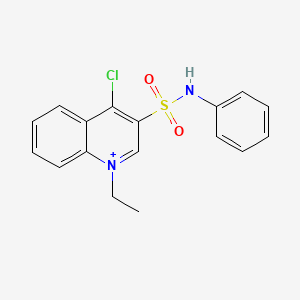
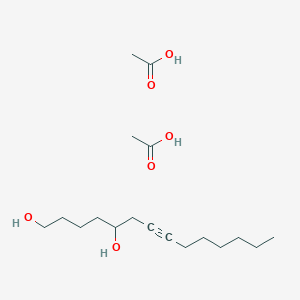
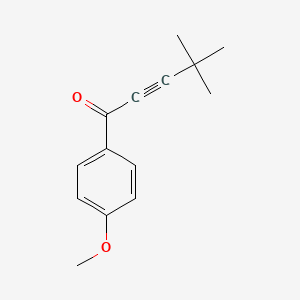
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B15166705.png)
![1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene](/img/structure/B15166707.png)
![N-[{3-[Hydroxy(dimethyl)silyl]propyl}(methyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B15166711.png)
